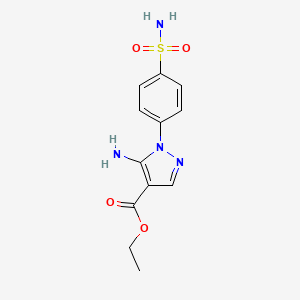

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a chemical compound with the CAS Number: 72292-62-7 . It has a molecular weight of 310.33 . The IUPAC name for this compound is ethyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-pyrazole-4-carboxylate .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The InChI code for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is 1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) .

Chemical Reactions Analysis

Pyrazoles, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Antiglaucoma Activity : Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as more potent inhibitors compared to traditional treatments, indicating their use in antiglaucoma therapies (Kasımoğulları et al., 2010).

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Demonstrated selective cyclocondensation processes involving ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, offering a pathway to synthesize pyrazolo[3,4-b]pyridin-3-ones, which are key intermediates for further chemical modifications (Lebedˈ et al., 2012).

Pharmacological Investigations

- Analgesic and Anti-inflammatory Agents : A new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters derived from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promise as lead molecules for developing novel therapeutic agents (Gokulan et al., 2012).

Material Science Applications

- Corrosion Inhibitors : Research into pyranpyrazole derivatives, including ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have shown significant antimicrobial and anticancer activities, surpassing some reference drugs in efficacy and presenting a new avenue for therapeutic development (Hafez et al., 2016).

properties

IUPAC Name |

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZXPGKKJMZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501100 |

Source

|

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |

CAS RN |

72292-62-7 |

Source

|

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)